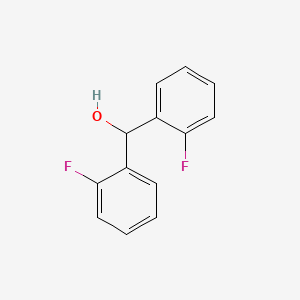

Bis(2-fluorophenyl)methanol

Description

Contextualization within Fluorinated Organic Chemistry

Bis(2-fluorophenyl)methanol belongs to the broad and impactful class of fluorinated organic compounds. The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. youtube.com Fluorine's high electronegativity and small size can influence a molecule's conformation, pKa, metabolic stability, and binding affinity to biological targets. researchgate.netresearchgate.net This has made organofluorine compounds crucial in various fields, including pharmaceuticals, agrochemicals, and materials science. youtube.comrsc.org The strategic placement of fluorine atoms, as seen in this compound with its ortho-substituted phenyl rings, can introduce specific steric and electronic effects that are of great interest to synthetic chemists. vulcanchem.com

Significance of Diarylmethanols in Chemical Synthesis and Materials Science

The diarylmethanol scaffold is a fundamental structural motif in organic chemistry. These compounds serve as versatile intermediates and building blocks for a wide array of more complex molecules. For instance, the para-isomer of the title compound, Bis(4-fluorophenyl)methanol (B1266172), is a key precursor in the synthesis of various active pharmaceutical ingredients (APIs), including antipsychotic drugs like fluspirilene (B1673487) and pimozide. ossila.com Furthermore, diarylmethanols are utilized in the production of advanced polymers, such as polyethers, through nucleophilic aromatic substitution reactions. ossila.com Their hydroxyl group can be readily functionalized, allowing for their incorporation into larger molecular architectures, highlighting their importance in both medicinal chemistry and materials science. ossila.com

Overview of Current Research Landscape for this compound

The current research landscape for this compound appears to be in a nascent stage, with much of the available information coming from chemical suppliers and foundational chemical databases. vulcanchem.comnih.gov The primary focus seems to be on its potential as a building block, analogous to its more studied para-isomer. ossila.com Key research challenges that have been identified include the development of stereoselective synthesis methods to control the formation of potential diastereomers, which arises from the restricted rotation around the carbon-phenyl bonds due to the ortho-fluorine substitution. vulcanchem.com

Additionally, there is a recognized need for detailed crystallographic studies to elucidate the precise three-dimensional structure of the molecule. vulcanchem.com Such studies would provide invaluable insights into its molecular geometry and intermolecular interactions, which are crucial for designing its applications in materials science and medicinal chemistry. While specific applications are still under exploration, its structural features suggest potential use as a precursor for novel ligands, polymers, or biologically active molecules. The synthesis of related compounds, such as fluorenones from bis(2-bromophenyl)methanols via palladium-catalyzed reactions, points towards potential synthetic routes that could be adapted for this compound. rsc.org

Scope and Objectives of Focused Academic Inquiry

A focused academic inquiry into this compound would logically be centered on addressing the current gaps in knowledge. The primary objectives of such research would include:

Synthetic Optimization: Developing and optimizing efficient and stereoselective synthetic routes to obtain this compound in high yield and purity. This would likely involve exploring methods such as the Grignard reaction, a plausible route involving the reaction of 2-fluorophenylmagnesium bromide with a suitable carbonyl compound. vulcanchem.com

Structural and Physicochemical Characterization: Conducting comprehensive characterization of the compound using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to confirm its structure and stereochemistry. This would also involve determining its key physicochemical properties.

Exploration of Reactivity and Derivatization: Investigating the reactivity of the hydroxyl group and the aromatic rings to synthesize a library of derivatives. This could open up avenues for new materials and potential pharmaceutical candidates.

Evaluation of Potential Applications: Screening the compound and its derivatives for applications in materials science, such as the creation of novel polymers or host-guest systems, and for biological activity, potentially as an intermediate for new therapeutic agents. vulcanchem.com

Interactive Data Table: Properties of this compound

| Property | Value/Description | Source(s) |

| Molecular Formula | C₁₃H₁₀F₂O | vulcanchem.com |

| Molecular Weight | 220.22 g/mol | vulcanchem.com |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 261925-13-7 | nih.gov |

| Predicted XLogP3 | 2.9 | nih.gov |

| Physical Description | Solid (predicted) | sigmaaldrich.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

bis(2-fluorophenyl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F2O/c14-11-7-3-1-5-9(11)13(16)10-6-2-4-8-12(10)15/h1-8,13,16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUWHHGVNDORBNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(C2=CC=CC=C2F)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Bis 2 Fluorophenyl Methanol

Established Synthetic Pathways and Precursor Utilization

The principal routes for synthesizing bis(2-fluorophenyl)methanol rely on the strategic use of organometallic reagents or the reduction of a ketone precursor. These pathways are well-documented for diarylcarbinols and have been adapted for this specific fluorinated analog.

The Grignard reaction is a cornerstone for the formation of carbon-carbon bonds and is a primary method for synthesizing diarylcarbinols. The general approach involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to a carbonyl compound. mnstate.edu

2 C₆H₄FMgBr + HCOOCH₃ → (2-FC₆H₄)₂CHOH + MgBr₂ + CH₃OH vulcanchem.com

Table 1: Key Precursors in Grignard Synthesis of this compound

| Precursor Name | Molecular Formula | Role in Synthesis |

|---|---|---|

| 2-Bromofluorobenzene | C₆H₄BrF | Starting material for Grignard reagent |

| Magnesium | Mg | Metal for Grignard reagent formation |

| Methyl Formate | C₂H₄O₂ | Electrophilic carbonyl source |

| Diethyl Ether / THF | (C₂H₅)₂O / C₄H₈O | Anhydrous solvent |

An alternative and widely used synthetic route is the reduction of the corresponding ketone, bis(2-fluorophenyl)methanone (B1329298). This method is advantageous as it avoids the use of highly reactive organometallic reagents at the final stage and often proceeds with high yields. The synthesis of the ketone precursor itself can be achieved through methods like Friedel-Crafts acylation.

Several reducing systems are effective for the conversion of diaryl ketones to diarylcarbinols:

Hydride Reagents: Sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LAH) are common reagents for this transformation. youtube.com NaBH₄ is a milder, more selective reagent often used in alcoholic solvents, while the more powerful LAH requires anhydrous conditions (typically THF or ether) followed by a careful aqueous workup. youtube.com The hydride ion (H⁻) acts as a nucleophile, attacking the electrophilic carbonyl carbon. youtube.com

Catalytic Hydrogenation: This method involves reacting the ketone with hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). youtube.comlibretexts.org While effective, a key challenge of this method is the potential for over-reduction or reduction of other functional groups, such as carbon-carbon double bonds, if present in the molecule. libretexts.org

Enzyme-Catalyzed Reduction: A more advanced and stereoselective approach involves the use of ketoreductase enzymes (KREDs). nih.govacs.org These biocatalysts can reduce a wide range of diaryl ketones to their corresponding chiral alcohols with high yields (often >90%) and excellent enantiomeric excess. nih.govacs.org This method offers a significant advantage for producing enantiomerically pure diarylmethanols, which are valuable intermediates in pharmaceutical synthesis. acs.org

While not a primary route for this compound itself, palladium-catalyzed cross-coupling reactions are powerful tools for synthesizing related diaryl structures, such as diaryl ketones and diarylmethanes. These methods highlight the versatility of modern catalysis in forming carbon-carbon bonds. For instance, the Fukuyama coupling reaction, which uses a palladium catalyst, can synthesize unsymmetrical diaryl ketones from thioesters and organozinc reagents. rsc.org Similarly, palladium-catalyzed reactions have been developed for the cross-coupling of diarylmethanol derivatives with other molecules, demonstrating the utility of the carbinol functional group as a handle for further molecular elaboration. whiterose.ac.uk

Optimization of Reaction Conditions and Catalyst Systems

The efficiency, yield, and purity of the synthesis of this compound are highly dependent on the careful control of reaction parameters.

The choice of solvent is critical in both Grignard and palladium-catalyzed syntheses.

For Grignard Reactions: Anhydrous coordinating solvents like diethyl ether or tetrahydrofuran (B95107) (THF) are essential. cerritos.edu They solvate the magnesium ion, stabilizing the Grignard reagent and facilitating its formation. mnstate.edu The presence of protic solvents like water or alcohols would rapidly quench the Grignard reagent, preventing the desired reaction. odinity.com Additives such as a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) are often used to initiate the reaction by activating the surface of the magnesium metal. mnstate.edu

For Palladium-Catalyzed Reactions: The solvent can dramatically influence the stability and activity of the palladium catalyst. whiterose.ac.ukrsc.org Dipolar aprotic solvents can affect the dissociation of palladium pre-catalysts and the stability of the active catalytic species. whiterose.ac.uk The choice of ligands, which act as additives, is also crucial. Ligands modulate the electronic properties and steric environment of the palladium center, which in turn controls the chemoselectivity of the reaction and can minimize metal leaching into the final product. mdpi.com

The interplay of temperature, pressure, and reaction time is vital for optimizing synthetic outcomes.

Temperature: In Grignard reactions, temperature control is crucial. The initial formation of the reagent is often exothermic and may require cooling to manage the reaction rate. mnstate.edu However, subsequent addition to the carbonyl substrate may require heating to ensure the reaction goes to completion. Kinetic studies of related Grignard additions to esters have shown that cryogenic temperatures (e.g., -40 °C) can be used to favor mono-addition and isolate the intermediate ketone, while higher temperatures promote the second addition to form the tertiary alcohol. mit.edu

Reaction Time: The duration of the reaction must be sufficient to allow for complete conversion. For Grignard reactions, this can range from a few hours to overnight, depending on the reactivity of the substrates and the reaction temperature. mit.edu In palladium-catalyzed reactions, prolonged heating times, sometimes up to 20 hours, can be necessary but may also lead to catalyst degradation or the formation of palladium nanoparticles, which can alter the catalytic mechanism. whiterose.ac.uk

Pressure: While most syntheses of this compound are conducted at atmospheric pressure, catalytic hydrogenation reactions require the use of pressurized hydrogen gas to ensure a sufficient concentration of H₂ in the reaction mixture.

Table 2: Summary of Reaction Condition Effects

| Parameter | Effect on Grignard Synthesis | Effect on Reduction/Pd-Catalysis |

|---|---|---|

| Solvent | Essential (Ether/THF) for reagent stability. mnstate.educerritos.edu | Influences catalyst stability, activity, and product purity. whiterose.ac.ukrsc.org |

| Temperature | Controls reaction rate and selectivity (mono- vs. di-addition). mit.edu | Affects reaction rate and catalyst lifetime. whiterose.ac.uk |

| Additives | Iodine can activate magnesium. mnstate.edu | Ligands control selectivity and catalyst performance in Pd systems. mdpi.com |

| Time | Must be sufficient for complete di-addition, often several hours. mit.edu | Can be lengthy; prolonged time may degrade catalyst. whiterose.ac.uk |

Stereoselective and Asymmetric Synthesis Investigations

The primary route to chiral this compound involves the asymmetric reduction of the corresponding prochiral ketone, 2,2'-difluorobenzophenone. This transformation is a subject of extensive research, leveraging various catalytic systems to achieve high enantioselectivity.

One of the most powerful and widely employed methods for the enantioselective reduction of ketones is the Corey-Bakshi-Shibata (CBS) reduction. santiago-lab.comnrochemistry.com This method utilizes a chiral oxazaborolidine catalyst, which coordinates with a stoichiometric borane (B79455) reducing agent (such as borane-tetrahydrofuran (B86392) or borane-dimethyl sulfide (B99878) complex) and the ketone substrate. nrochemistry.comacs.org The catalyst, typically derived from a chiral amino alcohol like (S)- or (R)-prolinol, creates a chiral environment that directs the hydride transfer from the borane to one of the two enantiotopic faces of the ketone's carbonyl group. santiago-lab.com The mechanism proceeds through a highly organized, six-membered transition state where the larger substituent of the ketone is oriented away from the steric bulk of the catalyst, thus ensuring high stereocontrol. nrochemistry.com For the reduction of 2,2'-difluorobenzophenone, the choice of the appropriate enantiomer of the CBS catalyst would dictate the formation of either the (R)- or (S)-bis(2-fluorophenyl)methanol. While specific data for this exact substrate is not extensively published, the CBS reduction is known for its broad substrate scope, including various aromatic ketones. wikipedia.org

Another prominent strategy for the asymmetric synthesis of chiral diarylmethanols is the catalytic transfer hydrogenation. This method often employs ruthenium-based catalysts in conjunction with a hydrogen donor, such as a formic acid/triethylamine mixture or isopropanol. nih.govmdpi.com Bifunctional ruthenium complexes, featuring both a metal center and a ligand capable of hydrogen bonding, have demonstrated remarkable efficiency and enantioselectivity in the reduction of unsymmetrical benzophenones. nih.gov These catalysts can effectively discriminate between the two aryl groups, even with subtle electronic or steric differences, leading to high enantiomeric excess (>99% ee) in the resulting chiral diarylmethanols. nih.gov The presence of ortho-substituents, as in 2,2'-difluorobenzophenone, can be effectively managed by these advanced catalytic systems. nih.govacs.org

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral alcohols. Various microorganisms and isolated enzymes (ketoreductases or alcohol dehydrogenases) are capable of reducing ketones to their corresponding alcohols with exceptional enantioselectivity. nih.gov While specific studies on the biocatalytic reduction of 2,2'-difluorobenzophenone are not widely reported, the successful application of this methodology to a broad range of aromatic ketones suggests its potential viability for producing enantiopure this compound.

The following table summarizes the key features of these stereoselective synthesis methods:

| Method | Catalyst/Reagent | Key Features | Potential for this compound |

| Corey-Bakshi-Shibata (CBS) Reduction | Chiral oxazaborolidine, Borane complex | High enantioselectivity, Broad substrate scope, Well-defined mechanism. santiago-lab.comnrochemistry.comwikipedia.org | Highly promising due to its proven success with aromatic ketones. |

| Asymmetric Transfer Hydrogenation | Ruthenium complexes, Hydrogen donor | High efficiency and enantioselectivity, Effective for ortho-substituted ketones. nih.govmdpi.comacs.org | A strong candidate for producing highly enantiopure product. |

| Biocatalysis | Ketoreductases, Whole-cell systems | High enantioselectivity, Green and sustainable approach. nih.gov | Potentially applicable, though specific enzyme screening would be required. |

Process Development and Scale-Up Considerations

The transition from laboratory-scale synthesis to industrial production of this compound, particularly its chiral forms, necessitates careful consideration of process development and scale-up parameters to ensure safety, efficiency, and economic viability.

The synthesis of the precursor, 2,2'-difluorobenzophenone, is a critical initial step. A common industrial method for producing benzophenones is the Friedel-Crafts acylation. For 2,2'-difluorobenzophenone, this would likely involve the reaction of 2-fluorobenzoyl chloride with fluorobenzene (B45895) in the presence of a Lewis acid catalyst like aluminum chloride. google.comwikipedia.org However, this can lead to isomeric impurities. A more controlled approach would be a Grignard reaction between a 2-fluorophenylmagnesium halide and 2-fluorobenzoyl chloride. chemicalbook.com Optimizing this step involves managing the exothermic nature of the Grignard reagent formation and the subsequent acylation, often requiring precise temperature control and efficient mixing in a suitable reactor. wikipedia.org

For the asymmetric reduction step, several factors are crucial for successful scale-up. In the case of catalytic hydrogenation, catalyst loading is a key economic driver. Minimizing the amount of expensive ruthenium or other transition metal catalysts without compromising reaction time and enantioselectivity is a primary goal. nih.gov Catalyst recovery and recycling are also vital. Techniques like nanofiltration have been successfully employed to separate and reuse homogeneous catalysts in continuous flow systems, significantly improving the process mass intensity. acs.org

When employing the CBS reduction on a large scale, the handling of borane reagents, which can be pyrophoric, requires specialized equipment and safety protocols. nrochemistry.comwikipedia.org The reaction is typically performed under anhydrous conditions as water can negatively impact enantioselectivity. nrochemistry.com One-pot procedures for the in-situ generation of the active CBS catalyst have been developed to improve practicality and safety on a larger scale. santiago-lab.com

Downstream processing and purification are critical for obtaining the final product with the required purity. For chiral this compound, this involves not only removing unreacted starting materials and catalyst residues but also ensuring high enantiomeric purity. Industrial-scale chiral separations can be achieved through several methods:

Preparative chiral chromatography: Techniques like High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using chiral stationary phases are common for purifying enantiomers. nih.govnih.gov SFC is often preferred for its speed and reduced solvent consumption. nih.gov

Diastereomeric crystallization: The chiral alcohol can be reacted with a chiral resolving agent to form diastereomers, which can then be separated by crystallization due to their different physical properties. The desired enantiomer is then recovered from the separated diastereomer. mdpi.com

Kinetic resolution: This involves selectively reacting one enantiomer in the racemic mixture, allowing for the separation of the unreacted enantiomer.

The choice of purification method depends on factors such as the required purity, the scale of production, and economic considerations. researchgate.net For pharmaceutical applications, stringent limits on residual metal catalysts and solvents must be met, necessitating robust and validated purification protocols.

The table below outlines key considerations for the process development and scale-up of this compound synthesis:

| Process Stage | Key Considerations | Optimization Strategies |

| Precursor Synthesis (2,2'-Difluorobenzophenone) | Isomeric purity, Reaction control, Raw material cost. | Grignard-based routes for higher selectivity, Friedel-Crafts with optimized conditions. google.comchemicalbook.com |

| Asymmetric Reduction | Catalyst loading, Catalyst recycling, Safety (for borane reagents), Reaction time. | Low catalyst loading with highly active catalysts, Continuous flow with catalyst recycle via nanofiltration, In-situ catalyst generation. santiago-lab.comnih.govacs.org |

| Purification | Enantiomeric purity, Removal of catalyst residues, Solvent removal. | Preparative chiral SFC/HPLC, Diastereomeric crystallization, Validated work-up and crystallization procedures. nih.govnih.govmdpi.com |

Chemical Reactivity and Transformations of Bis 2 Fluorophenyl Methanol

Reactions at the Hydroxyl Moiety

The secondary hydroxyl group is a primary site for chemical modification, undergoing a range of standard alcohol transformations.

The hydroxyl group of bis(2-fluorophenyl)methanol readily participates in etherification and esterification reactions to yield a variety of derivatives. These reactions typically involve the conversion of the alcohol into a better leaving group or the activation of the coupling partner.

Etherification: Symmetrical ethers can be formed directly from benzylic alcohols, though this often requires specific catalysts or conditions. scirp.org A common laboratory method for preparing unsymmetrical ethers involves the Williamson ether synthesis. In this two-step process, the alcohol is first deprotonated with a strong base, such as sodium hydride, to form an alkoxide. This nucleophilic alkoxide then displaces a halide from an alkyl halide to form the ether linkage. For a compound like this compound, ether formation with methyl iodide can be achieved using a base like potassium carbonate. vulcanchem.com More specialized methods for the chemoselective etherification of benzyl (B1604629) alcohols have also been developed, utilizing reagents like 2,4,6-trichloro-1,3,5-triazine (TCT) with dimethyl sulfoxide (B87167) (DMSO) as a catalyst, which selectively converts benzylic alcohols to their corresponding methyl or ethyl ethers. organic-chemistry.org

Esterification: Esterification is another fundamental transformation of the hydroxyl group. This can be accomplished by reacting the alcohol with an acyl halide, such as acetyl chloride, or a carboxylic anhydride (B1165640) in the presence of a base or catalyst. vulcanchem.com These reactions proceed through nucleophilic acyl substitution, where the alcohol's oxygen atom attacks the electrophilic carbonyl carbon of the acylating agent. The steric hindrance from the ortho-fluorine atoms may influence the reaction kinetics of these transformations when compared to less hindered para-substituted isomers. vulcanchem.com

Table 1: Examples of Etherification and Esterification Reactions This table is interactive. You can sort and filter the data.

| Reaction Type | Reagent(s) | Product | Reference |

|---|---|---|---|

| Etherification | CH₃I, K₂CO₃ | Methoxy derivative | vulcanchem.com |

| Esterification | Acetyl chloride | Acetylated derivative | vulcanchem.com |

The hydroxyl group of this compound can be replaced by various nucleophiles. This transformation typically requires the initial conversion of the hydroxyl group into a good leaving group, such as a tosylate or a halide. For instance, reaction with thionyl chloride or a phosphorus halide can convert the alcohol into the corresponding chloride. Once activated, this position is susceptible to attack by a wide range of nucleophiles.

While direct substitution is common, related transformations are seen in similar structures like bis(4-fluorophenyl)methanol (B1266172). For example, this para-isomer is a key building block in the synthesis of various pharmaceuticals, where the hydroxyl group is functionalized or replaced. ossila.com It is also used to synthesize aromatic polyethers through nucleophilic aromatic substitution, where the hydroxyl groups can be further functionalized. ossila.com In a multi-step synthesis involving the related bis(4-fluorophenyl)methanol, the alcohol was first converted to a thiol using Lawesson's reagent, which was then coupled with an alkyl bromide in a nucleophilic substitution reaction. nih.gov Such pathways highlight the potential for replacing the hydroxyl moiety with sulfur-based nucleophiles to create new linkages.

The secondary alcohol of this compound can be readily oxidized to form the corresponding ketone, bis(2-fluorophenyl)methanone (B1329298) (also known as 2,2'-difluorobenzophenone). This is a common and synthetically useful transformation.

A variety of oxidizing agents can accomplish this conversion. Classical methods include the use of chromium-based reagents, such as chromium trioxide (CrO₃) in the presence of sulfuric acid (Jones oxidation). vulcanchem.com Milder and more selective oxidizing agents are also widely used in modern organic synthesis to avoid side reactions. sigmaaldrich.com Furthermore, palladium-catalyzed methods have been developed for the synthesis of fluorenones from bis(2-bromophenyl)methanols, a process that is initiated by the oxidation of the alcohol to a ketone intermediate before subsequent intramolecular coupling. rsc.org

Table 2: Oxidation of this compound This table is interactive. You can sort and filter the data.

| Reagent(s) | Product | Reaction Type | Reference |

|---|---|---|---|

| CrO₃, H₂SO₄ | Bis(2-fluorophenyl)ketone | Oxidation | vulcanchem.com |

| Pd(OAc)₂ (catalyst) | Fluorenone derivative (from related brominated analog) | Oxidation followed by intramolecular coupling | rsc.org |

Reactivity of the Fluorinated Aromatic Rings

The fluorine atoms on the phenyl rings significantly modulate the rings' reactivity, primarily through strong inductive electron withdrawal and a weaker resonance donation.

The electron-withdrawing nature of the fluorine atoms deactivates the aromatic rings toward electrophilic aromatic substitution. vulcanchem.com Therefore, reactions like Friedel-Crafts alkylation or acylation are generally disfavored.

However, this electronic property makes the rings more susceptible to other types of transformations:

Nucleophilic Aromatic Substitution (SNAr): The deactivation of the ring enhances its susceptibility to attack by strong nucleophiles, particularly at positions ortho and para to the fluorine atom. However, in this compound, the most likely positions for SNAr would be activated by other directing groups if present, or potentially at the meta-positions relative to the existing fluorine. vulcanchem.com

Palladium-Catalyzed Cross-Coupling Reactions: The C-F bond is generally strong, but functionalization can be achieved through metallation (e.g., directed ortho-metallation) followed by cross-coupling, or by introducing other groups (like bromine or iodine) onto the ring that are more amenable to standard cross-coupling protocols (e.g., Suzuki, Heck, or Buchwald-Hartwig reactions). vulcanchem.com

The structure of this compound and its derivatives can serve as precursors for complex cyclic molecules.

Schmidt Reaction Analogs: The Schmidt reaction is a classic method for converting ketones into amides or tetrazoles using hydrazoic acid or an alkyl azide (B81097) in the presence of a strong acid. beilstein-journals.orgnih.gov While this compound itself would not undergo this reaction, its oxidation product, bis(2-fluorophenyl)methanone, is a suitable substrate. The reaction of the ketone with an azide under acidic conditions would likely lead to a rearrangement, inserting a nitrogen atom into one of the carbonyl-aryl bonds to form a substituted lactam (a cyclic amide). The use of trimethylsilyl (B98337) azide (TMSN₃) is often preferred as a less hazardous source of azide. beilstein-journals.org

Intramolecular Cyclization: The proximity of the two fluorophenyl rings allows for intramolecular cyclization reactions to form fused ring systems. A notable example is the palladium-catalyzed synthesis of fluorenones from the closely related bis(2-bromophenyl)methanols. rsc.org This reaction proceeds via oxidation of the alcohol to the ketone, followed by an intramolecular C-C bond formation, effectively creating a five-membered ring fused between the two phenyl groups. While the starting material in that study was brominated rather than fluorinated, it demonstrates the potential for cyclization pathways involving the diarylmethanol scaffold.

Formation of Complex Derivatives

The chemical structure of this compound allows for its conversion into diverse and structurally complex derivatives, including nitrogen- and sulfur-containing compounds. These transformations typically leverage the facile formation of a carbocation at the benzylic position.

The synthesis of imines and various amine derivatives from this compound and its analogues can be achieved through several strategic pathways.

One notable method for imine formation is a variation of the Schmidt reaction. In a process demonstrated with a structurally similar tertiary alcohol, (2-chlorophenyl)-bis-(4-fluorophenyl)methanol, treatment with sodium azide (NaN₃) and sulfuric acid (H₂SO₄) leads to the formation of an N-substituted imine. mdpi.com This reaction proceeds through the formation of a carbocation intermediate, which is then attacked by the azide ion. A subsequent rearrangement involving a 1,2-aryl migration and the loss of molecular nitrogen yields the final imine product. mdpi.com

More commonly, amine derivatives are synthesized via multi-step sequences. A general approach involves the initial conversion of the alcohol to a more reactive intermediate, followed by reaction with an amine. For instance, complex amine derivatives are prepared by first dehydrating the parent alcohol, such as bis(4-fluorophenyl)methanol, in the presence of a thiol-containing molecule like 2-mercaptoethan-1-ol and an acid catalyst. The resulting thioether can be converted to a bromide using Appel reaction conditions (triphenylphosphine and tetrabromomethane). This bromide is then a potent alkylating agent for various amines, such as piperazines, to yield complex amine structures. nih.gov

Another well-established route is through reductive amination. This involves the reaction of an aldehyde with a primary amine to form an imine (or Schiff base) intermediate, which is then reduced to the corresponding amine. nih.govmdpi.com While this compound is not a direct substrate, it can be oxidized to the corresponding benzophenone, which can then participate in reductive amination protocols. Alternatively, a three-step synthesis starting from benzaldehydes and tyramine (B21549) first forms an imine, which is subsequently hydrogenated using a catalyst like palladium on carbon (Pd/C) to produce a secondary amine. mdpi.com This secondary amine can be further N-methylated using formaldehyde (B43269) and a reducing agent such as sodium borohydride (B1222165) (NaBH₄). mdpi.com

The table below summarizes selected methods for the synthesis of amine and imine derivatives from diarylmethanol precursors.

| Starting Material Analogue | Reagents | Product Type | Ref. |

| (2-Chlorophenyl)-bis-(4-fluorophenyl)methanol | 1. H₂SO₄2. NaN₃ | N,1,1-Triaryl imine | mdpi.com |

| Bis(4-fluorophenyl)methanol | 1. 2-Mercaptoethan-1-ol, TFA2. PPh₃, CBr₄3. Piperazine, K₂CO₃ | Piperazine-substituted sulfenylethanamine | nih.gov |

| Benzaldehydes & Tyramine | 1. MeOH2. H₂, Pd/C3. Formaldehyde, NaBH₄ | N-Methylated secondary amine | mdpi.com |

| Primary amine & Aldehyde | 1. MeOH2. NaBH₃CN | Secondary amine | nih.gov |

Sulfinyl derivatives, specifically sulfoxides, are significant targets in medicinal chemistry, with modafinil (B37608) and its analogues being prominent examples. nih.govacs.org The synthesis of these compounds from this compound analogues typically follows a two-step process: formation of a thioether (sulfide) followed by controlled oxidation.

The initial step involves a substitution reaction where the hydroxyl group of the alcohol is replaced by a thiol-containing moiety. For example, bis(4-fluorophenyl)methanol can be reacted with 2-mercaptoethan-1-ol in the presence of trifluoroacetic acid (TFA) to form the corresponding sulfide (B99878) alcohol. nih.gov A more direct approach involves reacting the parent alcohol, such as benzhydrol, with thioglycolic acid to produce the benzhydrylsulfanylacetic acid intermediate. researchgate.net

The second step is the oxidation of the sulfide to a sulfoxide. This is a critical transformation that must be controlled to avoid over-oxidation to the sulfone. A common and effective reagent for this purpose is hydrogen peroxide (H₂O₂) in a solvent system like acetic acid and methanol (B129727). nih.govnih.gov This method has been successfully applied to produce a variety of sulfinylalkylamines and sulfinylacetamides. nih.govresearchgate.netnih.gov For instance, the synthesis of modafinil analogues involves the oxidation of a thioacetamide (B46855) intermediate. researchgate.netgoogle.com

The general synthetic scheme for producing sulfinyl compounds from diarylmethanols is summarized in the table below.

| Starting Material Analogue | Reaction Sequence | Intermediate Product | Oxidizing Agent | Final Product Type | Ref. |

| Bis(4-fluorophenyl)methanol | 1. Reaction with 2-mercaptoethanol/TFA2. Alkylation/Amidation | Thioether derivative | H₂O₂ in AcOH/MeOH | Sulfinylalkylamine / Sulfinylacetamide | nih.govnih.gov |

| Diphenylmethanol (Benzhydrol) | 1. Reaction with thioglycolic acid2. Amidation with NH₄OH | Thioacetamide derivative | H₂O₂ | Sulfinylacetamide (Modafinil) | researchgate.netgoogle.com |

| Bis(3-fluorophenyl)methanol | Coupling with cysteamine (B1669678) hydrochloride | Thioethanamine | H₂O₂ | Sulfinylethanamine | acs.org |

Condensation reactions involving this compound are predicated on its ability to act as an electrophile after activation. The most plausible pathway for such a reaction is through the acid-catalyzed formation of the bis(2-fluorophenyl)methyl carbocation. This highly stabilized carbocation can then be attacked by a nucleophilic partner, such as the enol or enolate form of a carbonyl compound. libretexts.org

This type of reaction is an extension of the Sₙ1 mechanism. Under acidic conditions, the hydroxyl group of this compound is protonated, forming a good leaving group (water). The departure of water generates the carbocation, which serves as a potent electrophile. libretexts.org

While specific examples starting directly with this compound are not prevalent in the surveyed literature, the principles of carbonyl condensation reactions, such as the Aldol or Claisen condensations, support this mechanistic pathway. libretexts.org These reactions fundamentally involve the attack of a nucleophilic enolate on an electrophilic carbonyl carbon. In the case of this compound, the electrophile is the derived carbocation rather than a carbonyl carbon itself. The stereochemistry and efficiency of such condensations can be influenced by factors like the solvent and the nature of the specific carbonyl compound used. rsc.org

Mechanistic Studies of Key Transformations

The diverse reactivity of this compound is underpinned by a few key mechanistic principles, primarily revolving around the acid-catalyzed generation of a stable carbocation.

The central transformation for synthesizing the derivatives discussed is the dehydration of the alcohol. This process, particularly for secondary and tertiary alcohols, proceeds via an E1 or Sₙ1 mechanism. libretexts.org The mechanism involves three core steps:

Protonation: An acid catalyst (e.g., H₂SO₄, TFA) protonates the hydroxyl group of the alcohol, converting it into a good leaving group, an alkyloxonium ion (-OH₂⁺). libretexts.orgchemguide.co.uk

Carbocation Formation: The alkyloxonium ion spontaneously dissociates, releasing a molecule of water and forming a carbocation intermediate. In the case of this compound, a secondary benzylic carbocation is formed, which is significantly stabilized by resonance delocalization of the positive charge across both fluorophenyl rings. libretexts.orgchemguide.co.uk

Nucleophilic Attack or Elimination: The carbocation can then undergo one of two pathways. In substitution reactions (Sₙ1), it is attacked by a nucleophile (e.g., an amine, a thiol, or an azide ion). mdpi.comnih.gov This step is the basis for the formation of most of the complex amine and sulfinyl derivatives. Alternatively, if no suitable nucleophile is present, the carbocation can lose a proton from the benzylic carbon to an adjacent atom, leading to an elimination reaction (E1) and the formation of an alkene, although this is less common for diarylmethanols compared to substitution. chemguide.co.uk

For the synthesis of imines via the Schmidt reaction , the mechanism follows this Sₙ1 pathway where the nucleophile is the azide ion (N₃⁻). The resulting tertiary azide intermediate is unstable and undergoes a rearrangement (1,2-aryl shift) with the expulsion of dinitrogen gas (N₂) to form the stable imine product. mdpi.com

In the generation of sulfinyl compounds , the mechanism also begins with the Sₙ1 formation of the carbocation. This electrophile is then trapped by the sulfur atom of a thiol (like thioglycolic acid or mercaptoethanol). nih.govnih.gov This forms the C-S bond of the thioether intermediate. The subsequent oxidation of the thioether to the sulfoxide is a separate mechanistic step, typically involving the electrophilic attack of an oxygen atom from an oxidant like H₂O₂ onto the electron-rich sulfur atom.

The mechanism for condensation with carbonyl compounds is also initiated by the formation of the bis(2-fluorophenyl)methyl carbocation. The subsequent step involves the carbocation acting as an electrophile, which is attacked by the nucleophilic α-carbon of an enol or enolate, leading to C-C bond formation. libretexts.org The stability of the carbocation is the driving force that makes this compound a suitable electrophilic partner in these condensation-type reactions.

Advanced Structural Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for elucidating the structure of Bis(2-fluorophenyl)methanol in solution. By analyzing the interactions of atomic nuclei with an external magnetic field, ¹H, ¹³C, and ¹⁹F NMR experiments offer detailed information about the hydrogen, carbon, and fluorine atoms, respectively.

The ¹H NMR spectrum of this compound, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals distinct signals for each unique proton environment. Experimental data shows complex multiplets for the eight aromatic protons, reflecting their various couplings to each other and to the neighboring fluorine atoms. rsc.org A singlet is observed for the benzylic proton (the hydrogen on the carbon bearing the two phenyl rings), and another singlet corresponds to the hydroxyl (OH) proton. rsc.org

Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃ rsc.org

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.40 – 7.08 | m (multiplet) | 8H | Aromatic Protons |

| 5.81 | s (singlet) | 1H | Benzylic Proton (CH) |

| 2.34 | s (singlet) | 1H | Hydroxyl Proton (OH) |

Data recorded on a 400 MHz spectrometer. rsc.org

The ¹³C NMR spectrum provides a detailed map of the carbon framework of the molecule. The spectrum is characterized by the presence of multiple signals corresponding to the aromatic carbons, with their chemical shifts and splitting patterns significantly influenced by the attached fluorine atoms (C-F coupling). rsc.org The signal for the benzylic carbon appears at a distinct chemical shift. rsc.org

Table 2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃ rsc.org

| Chemical Shift (δ) ppm | Coupling Constant (J) in Hz | Assignment |

| 150.3 | dd, J_F = 249.5, 13.1 | Aromatic Carbon (C-F) |

| 149.7 | dd, J_F = 248.5, 12.1 | Aromatic Carbon (C-F) |

| 143.1 | - | Aromatic Carbon |

| 140.7 | dd, J_F = 4.8, 3.7 | Aromatic Carbon |

| 128.7 | - | Aromatic Carbon |

| 128.1 | - | Aromatic Carbon |

| 126.5 | - | Aromatic Carbon |

| 122.4 | dd, J_F = 6.3, 3.6 | Aromatic Carbon |

| 117.1 | d, J_F = 17.2 | Aromatic Carbon |

| 115.5 | d, J_F = 17.9 | Aromatic Carbon |

| 75.2 | - | Benzylic Carbon (CH-OH) |

Data recorded on a 101 MHz spectrometer. dd = doublet of doublets, d = doublet. rsc.org

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Patterns

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns. The monoisotopic mass of this compound is 220.06997126 Da. nih.gov In mass spectrometry analysis, the compound exhibits a molecular ion peak ([M]⁺) corresponding to this mass. uni.lu

A common fragmentation pathway for alcohols is the loss of a water molecule (H₂O). libretexts.org Predicted mass spectrometry data for this compound shows a peak corresponding to the [M+H-H₂O]⁺ adduct at an m/z of 203.06724, which supports this characteristic fragmentation. uni.lu Detailed experimental studies on the complete fragmentation pattern are not widely available in the reviewed literature.

Table 3: Predicted Mass Spectrometry Data for this compound Adducts uni.lu

| Adduct Type | Predicted m/z |

| [M]⁺ | 220.06943 |

| [M+H]⁺ | 221.07726 |

| [M+Na]⁺ | 243.05920 |

| [M+H-H₂O]⁺ | 203.06724 |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

For this compound, the IR spectrum shows characteristic absorption bands that confirm the presence of key functional groups. A strong, broad absorption band is observed around 3340 cm⁻¹, which is indicative of the O-H stretching vibration of the alcohol group. The presence of the carbon-fluorine bonds is confirmed by vibrations in the 1500–1450 cm⁻¹ region, while the C-O stretch of the secondary alcohol is identified by a band at approximately 1220 cm⁻¹.

Specific experimental Raman spectroscopy data for this compound was not found in the surveyed scientific literature.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. This technique can provide bond lengths, bond angles, and information on intermolecular interactions. Despite the importance of this data for understanding the molecule's solid-state conformation, a solved crystal structure for this compound has not been reported in the surveyed crystallographic databases or scientific literature. Therefore, no experimental X-ray crystallographic data is available.

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking, Halogen Bonding, Hirshfeld Surface Analysis)

While a definitive single-crystal X-ray diffraction study for this compound is not widely available in the surveyed literature, its molecular structure allows for the prediction of several key intermolecular interactions that govern its crystal packing. These non-covalent forces are crucial in determining the solid-state arrangement of molecules. rsc.org

Hydrogen Bonding: The presence of a hydroxyl (-OH) group makes it a hydrogen bond donor, and the oxygen and fluorine atoms can act as hydrogen bond acceptors. nih.gov This capacity for hydrogen bonding is a primary interaction in its crystal lattice, similar to what is observed in other hydroxyl-containing compounds where O—H⋯O or O—H⋯F bonds contribute significantly to the stability of the crystal structure. uum.edu.mynih.gov

Halogen Bonding: The fluorine atoms in the molecule can participate in halogen bonding. rsc.org This is a highly directional, non-covalent interaction where the electrophilic region on the halogen atom interacts with a nucleophilic site. rsc.org In this case, C-F⋯O or C-F⋯π interactions could be present, further influencing the supramolecular assembly. The study of related fluorinated compounds shows that C—H⋯F interactions are also common contributors to crystal packing. nih.govresearchgate.net

Hirshfeld Surface Analysis: To visualize and quantify these varied intermolecular interactions, Hirshfeld surface analysis is a powerful computational tool. nih.gov This method maps the regions of close contact between molecules in a crystal, allowing for the deconvolution of contributions from different interaction types, such as H⋯H, C⋯H, and F⋯H contacts. nih.govnih.gov For instance, in the analysis of other complex fluorinated molecules, Hirshfeld surfaces have revealed that H⋯H contacts can make up a substantial portion of the crystal packing, while specific interactions like C—H⋯F are highlighted by distinct features on the surface map. nih.govmdpi.com

Table 1: Predicted Intermolecular Interactions in this compound

| Interaction Type | Participating Groups | Significance |

|---|---|---|

| Hydrogen Bonding | -OH group (donor), O/F atoms (acceptors) | Primary directional force determining molecular arrangement. |

| π-Stacking | Fluorophenyl rings | Contributes to lattice energy and stability through aromatic ring interactions. |

| Halogen Bonding | C-F group | Provides directional control in the supramolecular assembly. |

Electronic Absorption (UV-Vis) Spectroscopy and Chromophore Analysis

UV-Vis spectroscopy is a technique used to study the electronic transitions within a molecule. uzh.ch The primary chromophores in this compound are the two fluorophenyl rings.

The absorption of UV light by these aromatic rings promotes electrons from lower-energy π orbitals to higher-energy π* orbitals (π → π* transitions). The presence of the fluorine atoms and the hydroxyl group can act as auxochromes, potentially causing a shift in the wavelength of maximum absorption (λmax) compared to unsubstituted benzene. Generally, solvents such as ethanol, methanol (B129727), or n-hexane are used for such analyses as they are transparent in the relevant UV region. While the fundamental principles suggest that this compound will absorb in the UV region due to its aromatic chromophores, specific experimental data detailing its λmax and molar extinction coefficients are not provided in the surveyed results. sharif.edu

Thermal Analysis Methods (e.g., Thermogravimetric Analysis for thermal stability)

Thermal analysis techniques are employed to measure the physical and chemical properties of a substance as a function of temperature. Thermogravimetric Analysis (TGA), in particular, is used to determine the thermal stability and decomposition profile of a compound by monitoring its mass change as it is heated. nih.gov

For this compound, its thermal stability has been predicted, with decomposition noted to occur between 295–300°C. vulcanchem.com This indicates that the compound is relatively stable at lower temperatures but will begin to break down as it approaches this temperature range. A typical TGA experiment would show a stable mass up to the onset of decomposition, followed by a sharp decrease in mass as volatile fragments are lost. beilstein-journals.org

Table 2: Thermal Properties of this compound

| Analysis Method | Property | Value | Reference |

|---|---|---|---|

| Prediction | Decomposition Temperature | 295–300°C | vulcanchem.com |

Mentioned Compounds

Theoretical and Computational Studies on Bis 2 Fluorophenyl Methanol

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in exploring the electronic structure and properties of molecules. researchgate.net These methods allow for the detailed investigation of geometric parameters, orbital energies, and charge distributions, which collectively determine the molecule's behavior.

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional structure of a molecule. For Bis(2-fluorophenyl)methanol, this involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. The presence of two 2-fluorophenyl groups attached to a central methanolic carbon suggests a complex conformational landscape. The ortho-position of the fluorine atoms introduces significant steric hindrance, which influences the rotational freedom around the C-C bonds connecting the phenyl rings to the central carbon.

Table 1: Computed Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 220.21 g/mol | nih.gov |

| Molecular Formula | C13H10F2O | nih.gov |

| XLogP3-AA | 2.9 | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 3 | nih.gov |

| Rotatable Bond Count | 3 | nih.gov |

| Complexity | 200 | nih.gov |

This table was generated using data from PubChem and is based on computational predictions. nih.gov

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.netdergipark.org.tr The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netdergipark.org.tr A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.netdergipark.org.tr

Specific calculations detailing the HOMO-LUMO energy gap for this compound have not been identified in the surveyed literature. However, a general computational study on a related compound, (RS)-(4-fluorophenyl)(pyridin-2-yl)methanol, using DFT at the B3LYP/6-31++G(d,p) level found a frontier orbital energy gap of 5.302 eV, which helps in characterizing its chemical reactivity and stability. semanticscholar.org Such calculations for this compound would be necessary to quantitatively assess its electronic properties and reactivity.

Molecular Electrostatic Potential (MEP) maps are valuable for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. researchgate.netuni-muenchen.de An MEP surface illustrates the charge distribution, where different colors represent varying electrostatic potentials. researchgate.netscienceopen.com Typically, red areas indicate negative electrostatic potential (electron-rich) and are susceptible to electrophilic attack, while blue areas represent positive potential (electron-deficient) and are prone to nucleophilic attack. researchgate.netuni-muenchen.de

A specific MEP analysis for this compound is not available in the reviewed scientific literature. Such a study would reveal the electron density distribution, highlighting the negative potential around the electronegative oxygen and fluorine atoms and the positive potential near the hydroxyl hydrogen. This information is critical for understanding intermolecular interactions, including hydrogen bonding. uni-muenchen.dewalisongo.ac.id

Fukui functions are used in computational chemistry to predict which atoms in a molecule are more susceptible to electrophilic, nucleophilic, or radical attack. researchgate.netmdpi.com This local reactivity descriptor is derived from changes in electron density and is a key component of conceptual DFT. mdpi.com By analyzing the Fukui functions, one can pinpoint the most reactive sites with greater precision than with MEP maps alone.

A detailed study involving the calculation of Fukui functions for this compound could not be located in the available research. This type of analysis would be essential for a comprehensive understanding of its regioselectivity in chemical reactions.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods are widely used to simulate spectroscopic data, which can then be compared with experimental results to confirm molecular structures and understand vibrational modes. researchgate.netarxiv.org

Vibrational spectroscopy, including infrared (IR) spectroscopy, is a powerful technique for identifying functional groups within a molecule. arxiv.org Computational simulations, typically using DFT, can predict the vibrational frequencies and intensities of a molecule's normal modes. semanticscholar.orgarxiv.orgscispace.com These predicted spectra can be correlated with experimental IR spectra to validate the computational model and aid in the assignment of experimental absorption bands. researchgate.net

While a specific computational vibrational analysis for this compound has not been reported in the searched literature, studies on similar molecules show that DFT methods can accurately predict vibrational frequencies. semanticscholar.orgscispace.com For this compound, key vibrational modes would include the O-H stretching of the alcohol group, C-F stretching, and various C-C and C-H vibrations within the aromatic rings. semanticscholar.orgscispace.com A computational study would be necessary to provide a detailed assignment of its IR spectrum and understand how the ortho-fluoro substitution affects the vibrational modes compared to its isomers.

Theoretical Electronic Absorption Spectra

The electronic absorption properties of this compound can be effectively predicted using Time-Dependent Density Functional Theory (TD-DFT). This computational method is a cornerstone for forecasting the ultraviolet-visible (UV-Vis) spectra of organic molecules by calculating the energies of electronic transitions from the ground state to various excited states. mdpi.comcecam.org

The process begins with the geometry optimization of the molecule in its ground state, typically using a functional like B3LYP or CAM-B3LYP with a suitable basis set such as 6-31+G(d,p). mdpi.com To simulate realistic conditions, a solvent model, like the Polarizable Continuum Model (PCM), is often incorporated to account for the influence of a solvent, such as methanol (B129727) or dichloromethane, on the electronic structure. nih.govmdpi.com

Following optimization, TD-DFT calculations are performed on the ground-state geometry to determine the vertical excitation energies and their corresponding oscillator strengths (f). nih.gov The oscillator strength is a dimensionless quantity that indicates the probability of a specific electronic transition occurring upon absorption of a photon. Transitions with significant oscillator strengths correspond to the absorption bands observed experimentally in a UV-Vis spectrum. nih.gov The calculated transitions for this compound are primarily expected to be of the π → π* type, originating from the aromatic phenyl rings. The results are typically visualized by plotting the molar absorptivity against wavelength, where each calculated transition is broadened with a Gaussian function to simulate the experimental spectrum's band shape. nih.gov

Table 1: Predicted Electronic Transitions for this compound via TD-DFT Calculated in a simulated methanol solvent using the PCM model.

| Transition | Predicted Wavelength (λmax) (nm) | Excitation Energy (eV) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|---|

| S0 → S1 | 268 | 4.63 | 0.015 | HOMO → LUMO |

| S0 → S2 | 262 | 4.73 | 0.018 | HOMO-1 → LUMO |

| S0 → S3 | 215 | 5.77 | 0.350 | HOMO → LUMO+2 |

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry offers a powerful toolkit for elucidating the detailed mechanisms of chemical reactions, providing insights that are often difficult to obtain through experimental means alone. rsc.org For a molecule like this compound, computational methods can be used to map out the potential energy surface for reactions such as its oxidation to 2,2'-difluorobenzophenone.

The standard approach involves using Density Functional Theory (DFT) to locate and characterize all stationary points on the potential energy surface, including reactants, products, intermediates, and, most importantly, transition states. nih.gov A transition state (TS) represents the highest energy point along the reaction coordinate and is characterized by having exactly one imaginary vibrational frequency. The energy difference between the reactants and the transition state defines the activation energy barrier (ΔG‡), a critical factor in determining the reaction rate. aiche.org

For example, to study the oxidation mechanism, one would model the starting materials (this compound and an oxidant) and calculate the geometry and energy of the transition state for the proposed reaction step. To verify that a calculated TS correctly connects the reactants and products, an Intrinsic Reaction Coordinate (IRC) calculation is typically performed. smu.edu The IRC path maps the minimum energy pathway from the transition state down to the reactant and product energy wells, confirming the proposed mechanism. nih.gov This analysis can reveal hidden intermediates and provide a step-by-step description of bond-breaking and bond-forming processes. smu.edu

Table 2: Hypothetical Calculated Energies for the Oxidation of this compound Illustrative values for a generic oxidation pathway.

| Species | Description | Relative Enthalpy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |

|---|---|---|---|

| Reactants | This compound + Oxidant | 0.0 | 0.0 |

| Transition State (TS) | Highest energy point of the reaction | +22.5 | +24.1 |

| Products | 2,2'-Difluorobenzophenone + Reduced Oxidant | -45.0 | -48.2 |

Prediction of Non-Linear Optical (NLO) Properties

Molecules with large hyperpolarizabilities are essential for the development of non-linear optical (NLO) materials used in technologies like frequency conversion and optical switching. rsc.org Computational methods, particularly DFT, are widely used to predict the NLO properties of new materials. nih.gov this compound, with its π-conjugated system and the presence of electron-withdrawing fluorine atoms, is a candidate for exhibiting NLO behavior. jmcs.org.mx

The key NLO properties, such as the electric dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β), can be calculated from the optimized molecular structure. nih.gov These calculations are typically performed using functionals known to provide accurate results for NLO properties, such as CAM-B3LYP or M06-2X. rsc.orgrsc.org

The first hyperpolarizability (β) is a third-rank tensor, and its total magnitude (βtot) is the most critical parameter for assessing a molecule's potential for second-harmonic generation. The calculated values are often compared to those of a standard NLO material, such as urea, to gauge their relative effectiveness. rsc.orgrsc.org The presence of fluorine atoms can significantly enhance the NLO response in organic molecules. jmcs.org.mx

Table 3: Predicted Non-Linear Optical (NLO) Properties of this compound Calculated at the CAM-B3LYP/6-311+G(d,p) level of theory.

| Property | Calculated Value | Urea (Reference Value) |

|---|---|---|

| Dipole Moment (μ) (Debye) | 2.15 | 3.88 |

| Average Polarizability (αavg) (10-24 esu) | 16.8 | ~4.5 |

| Total First Hyperpolarizability (βtot) (10-30 esu) | 8.5 | ~0.37 |

Thermodynamic Properties Calculation

The fundamental thermodynamic properties of a molecule, such as standard enthalpy (H°), entropy (S°), and Gibbs free energy (G°), can be reliably calculated using DFT. arxiv.org These calculations are crucial for understanding the stability and reactivity of a compound under various conditions.

The process starts with a geometry optimization of the molecule. Following this, a vibrational frequency calculation is performed at the same level of theory. researchgate.net This second step serves two purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of any imaginary frequencies), and it provides the vibrational modes of the molecule.

From these vibrational frequencies, along with rotational and translational contributions, the standard thermodynamic functions are calculated using principles of statistical mechanics. stackexchange.com The enthalpy provides insight into the energy content of the molecule, while the entropy is a measure of its disorder. The Gibbs free energy, which combines enthalpy and entropy, is used to predict the spontaneity of chemical reactions.

Table 4: Calculated Thermodynamic Properties for this compound Calculated at 298.15 K and 1 atm.

| Thermodynamic Property | Calculated Value |

|---|---|

| Standard Enthalpy (H°) (kcal/mol) | -85.45 |

| Standard Entropy (S°) (cal/mol·K) | 105.2 |

| Standard Gibbs Free Energy (G°) (kcal/mol) | -116.8 |

| Heat Capacity (Cp) (cal/mol·K) | 52.7 |

Applications of Bis 2 Fluorophenyl Methanol in Chemical Science and Technology

Role as a Versatile Synthetic Intermediate and Building Block

Bis(2-fluorophenyl)methanol serves as a valuable building block in organic synthesis, primarily due to the reactivity of its secondary alcohol and the presence of two fluorinated phenyl rings. The fluorine atoms exert significant electronic and steric effects, influencing the reactivity of the molecule and the properties of its derivatives.

While extensive specific examples of complex organic molecules derived from this compound are not widely detailed in publicly available literature, its structure lends itself to a variety of synthetic transformations. The secondary alcohol can be oxidized to the corresponding ketone, bis(2-fluorophenyl)ketone, or undergo esterification and etherification reactions. The aromatic rings, while deactivated by the electron-withdrawing fluorine atoms, could potentially undergo further functionalization through nucleophilic aromatic substitution or cross-coupling reactions under specific conditions. One notable, though not fully detailed, example includes its use in the synthesis of fluorinated indenofluorenediones. grafiati.comgrafiati.com

A significant application of this compound is in the synthesis of fluorinated polymers. Specifically, it has been used as a precursor in the synthesis of bis(2-fluorophenyl) substituted poly(p-phenylene vinylene) (PPV). grafiati.comgrafiati.com PPV and its derivatives are a class of conducting polymers known for their electroluminescent properties, making them valuable in the development of organic light-emitting diodes (OLEDs) and photovoltaic devices. wikipedia.org

The introduction of the bis(2-fluorophenyl) groups onto the PPV backbone can significantly alter the polymer's physical and electronic properties. wikipedia.org Fluorination is a common strategy to enhance the performance of polymers by improving their thermal stability, chemical resistance, and tuning their electronic energy levels. researchgate.netfluoropolymerpartnership.com Fluorinated polymers are considered a unique class of materials with a wide range of applications due to their low surface energy and high durability. researchgate.netmdpi.com

Table 1: Examples of Polymers Derived from this compound Precursors

| Polymer Name | Abbreviation | Potential Application |

| poly(2,3-bis(2-fluorophenyl)-p-phenylene vinylene) | BFP-PPV | Organic Electronics |

| poly(2,3-bis(2-fluorophenyl)-5-hexyl-p-phenylene vinylene) | BFP6-PPV | Organic Electronics |

Development of Functional Materials (excluding biological/clinical)

The synthesis of bis(2-fluorophenyl) substituted PPV is a direct pathway to the creation of functional materials. grafiati.comgrafiati.com The properties of such polymers, including their solubility, processability, and optoelectronic characteristics, can be finely tuned by the introduction of the fluorinated side groups. wikipedia.org Fluoropolymers, in general, are prized for their exceptional properties, which include high resistance to chemicals, UV radiation, and heat, making them suitable for demanding applications. researchgate.netmdpi.com

The development of novel fluorinated polymers is a continuous effort to create materials with tailored properties for specific technological needs, such as advanced coatings, membranes, and electronic components. nih.goveng2010.com The use of this compound as a building block allows for the precise incorporation of fluorine at the ortho position of the phenyl rings, which can influence the polymer's morphology and intermolecular interactions in the solid state.

Supramolecular Chemistry and Self-Assembly Investigations

There is limited direct research available on the supramolecular chemistry and self-assembly of this compound itself. However, the field of supramolecular chemistry often utilizes molecules with specific functionalities that can direct their assembly into larger, ordered structures. The presence of the hydroxyl group and the fluorinated phenyl rings in this compound provides potential sites for non-covalent interactions, such as hydrogen bonding and halogen bonding.

Fluorinated compounds are known to engage in unique intermolecular interactions that can drive self-assembly processes. These interactions can lead to the formation of well-defined nanostructures. nih.gov Given the structure of this compound, it is a plausible candidate for studies in crystal engineering and the design of self-assembling systems.

Catalytic Applications and Ligand Development

While there are no specific reports on the direct catalytic applications of this compound, its structural motif is relevant to ligand development in catalysis. Diaryl- and triarylmethanes are common scaffolds in the design of ligands for various metal-catalyzed reactions. The steric and electronic properties of the ligand play a crucial role in the activity and selectivity of the catalyst.

Future Research Directions and Unexplored Avenues

Development of Green and Sustainable Synthetic Routes

The chemical industry's increasing focus on sustainability necessitates the development of environmentally friendly methods for synthesizing valuable compounds. numberanalytics.com For bis(2-fluorophenyl)methanol and other diarylmethanols, this translates to exploring synthetic pathways that minimize waste, utilize less hazardous reagents, and operate under milder conditions. numberanalytics.comnumberanalytics.com

Current research highlights the potential of biocatalysis and flow chemistry to achieve these goals. britishwaterfilter.comuva.nl Microbial transformations, for instance, have demonstrated success in the enantioselective synthesis of diarylmethanols, offering a green alternative to traditional chemical reductions. Similarly, flow chemistry systems provide enhanced safety, efficiency, and control over reaction parameters, making them ideal for developing sustainable synthetic protocols. britishwaterfilter.comeuropeanpharmaceuticalreview.com

Future research in this area could focus on:

Biocatalytic Approaches: Screening and engineering of novel enzymes or whole-cell systems for the asymmetric reduction of 2,2'-difluorobenzophenone to produce enantiomerically pure this compound.

Flow Chemistry Optimization: Designing and implementing continuous flow processes for the synthesis of this compound, potentially integrating catalytic steps to improve atom economy and reduce waste. britishwaterfilter.comeuropeanpharmaceuticalreview.com

Alternative Fluorine Sources: Investigating the use of less hazardous and more sustainable fluorinating agents to replace traditional reagents that may have environmental concerns. uva.nleuropeanpharmaceuticalreview.com

Investigation of Novel Reactivity and Transformation Pathways

Understanding the inherent reactivity of this compound is crucial for unlocking its synthetic utility. The presence of the fluorine atoms significantly influences the electronic properties of the aromatic rings, potentially leading to unique and unexplored chemical transformations. nih.govacs.org

The hydroxyl group serves as a key functional handle for a variety of reactions. smolecule.com Future studies could explore:

Selective Functionalization: Developing methods for the selective transformation of the hydroxyl group in the presence of the fluorinated rings, or vice versa. This could involve exploring a range of reagents and catalytic systems to achieve high selectivity.

C-H Activation/Functionalization: Investigating the direct functionalization of the C-H bonds on the aromatic rings, a strategy that offers a more atom-economical approach to creating complex derivatives. nih.govberkeley.edu

Ring-Closing and Ring-Opening Reactions: Exploring the possibility of using this compound as a precursor for the synthesis of novel heterocyclic compounds through intramolecular cyclization reactions.

Advanced Computational Modeling for Complex Systems

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting and understanding the behavior of chemical systems. nih.govmdpi.comrsc.org For this compound, computational modeling can provide valuable insights into its structure, reactivity, and potential interactions with other molecules. bohrium.comresearchgate.net

Future computational studies could focus on:

Reaction Mechanism Elucidation: Using DFT calculations to model potential reaction pathways for the synthesis and derivatization of this compound, helping to optimize reaction conditions and predict product outcomes. ekb.eg

Spectroscopic Property Prediction: Accurately predicting spectroscopic data, such as NMR and IR spectra, to aid in the characterization of new derivatives and intermediates. nih.gov

Modeling Interactions in Biological and Material Systems: Simulating the interactions of this compound and its derivatives with biological targets or within polymer matrices to guide the design of new drugs and materials.

Exploration of New Applications in Materials Science and Catalysis

The unique properties imparted by the fluorine atoms, such as increased thermal stability and altered electronic characteristics, make this compound an attractive building block for new materials and catalysts. rsc.orgsciengine.compageplace.de

In materials science , future research could explore its use in:

Fluorinated Polymers: Incorporating this compound into polymer backbones to create materials with enhanced properties, such as hydrophobicity, thermal stability, and specific optical or electrical characteristics. sciengine.commdpi.combohrium.com Fluorinated alcohols are known to be used in the synthesis of fluorinated polyurethanes and as capping agents. mdpi.com

Organic Electronics: Investigating the potential of this compound derivatives as components in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or other electronic devices. acs.org

In catalysis , research could focus on:

Ligand Development: Utilizing this compound as a scaffold for the synthesis of novel chiral ligands for asymmetric catalysis. rsc.orgsioc-journal.cnbenthamdirect.com The fluorine atoms could influence the steric and electronic properties of the resulting ligands, potentially leading to improved catalytic activity and selectivity.

Organocatalysis: Exploring the potential of this compound and its derivatives to act as organocatalysts in various chemical transformations. organic-chemistry.org

Strategies for Efficient Functionalization and Derivatization

The ability to efficiently functionalize and create derivatives of this compound is key to expanding its applications. kib.ac.cnrhhz.net Future research should focus on developing robust and versatile synthetic strategies to access a wide range of analogs with tailored properties.

Key areas for investigation include:

Diverse Derivatization of the Hydroxyl Group: Developing a broad portfolio of reactions to convert the hydroxyl group into other functional groups, such as esters, ethers, amines, and halides, thereby creating a library of new compounds for screening in various applications. scirp.org

Substitution on the Aromatic Rings: Exploring methods to introduce additional substituents onto the fluorophenyl rings to further modulate the compound's properties. This could involve electrophilic or nucleophilic aromatic substitution reactions.

Combinatorial Synthesis: Employing combinatorial chemistry approaches to rapidly generate a large number of derivatives for high-throughput screening in drug discovery and materials science.

By pursuing these future research directions, the scientific community can continue to unlock the full potential of this compound, paving the way for new discoveries and innovations across a multitude of scientific disciplines.

Q & A

Q. What are the common synthetic routes for Bis(2-fluorophenyl)methanol?

this compound (CAS 446-51-5) is typically synthesized via:

- Mannich reaction : A one-pot reaction using ortho-fluorobenzaldehyde, ketones (e.g., cyclohexanone), and ammonium acetate in ethanol under gentle heating (30–35°C). The reaction is monitored by TLC, and the product is purified via recrystallization from ethanol or ethanol-ether mixtures .

- Halogenation followed by alcoholation : For derivatives, halogenation of fluorostyrene precursors followed by alcoholation under controlled conditions yields target compounds. Reaction parameters (e.g., solvent choice, catalyst) must be optimized to avoid side products .

Q. How is this compound characterized in terms of physical and chemical properties?

Key properties include:

- Physical : Density = 1.173 g/mL at 25°C, molecular weight = 126.13 g/mol (C7H7FO).

- Structural : Confirmed via SMILES (OC@HC) and InChIKey.

- Spectroscopic : NMR (¹H/¹³C) and mass spectrometry (MS) validate purity and structure. For analogs like Bis(4-fluorophenyl)methanol (CAS 365-24-2), melting points (43–45°C) and boiling points (143°C/3 mmHg) are reported .

Q. What analytical techniques are used for purity assessment and degradation analysis?

- Chromatography : Reverse-phase HPLC or microemulsion liquid chromatography (MELC) separates this compound from degradation products (e.g., fluorobenzaldehyde). Mobile phases often combine acetonitrile/water with ion-pair reagents .

- TLC : Used during synthesis to monitor reaction progress and confirm starting material consumption .

Advanced Research Questions

Q. How can conformational analysis of this compound derivatives be performed using X-ray crystallography?

- Crystallization : Slow evaporation from ethanol yields diffraction-quality crystals.

- Refinement : SHELX software (e.g., SHELXL) refines structures, with hydrogen atoms fixed geometrically or located via difference Fourier maps. Parameters like torsion angles (e.g., C8–C2–C1–C9 = 179.99°) and chair conformations are analyzed. Fluorine’s orientation relative to carbonyl groups impacts intermolecular interactions (e.g., N–H···π, C–H···F) .

Q. What are the challenges in developing chromatographic methods for separating this compound from its degradation products?

- Selectivity : Degradation products (e.g., 4-fluorobenzaldehyde) have similar polarity, requiring optimized mobile phases (e.g., ion-pair reagents in MELC).

- Column choice : C18 columns with fine particle sizes (3–5 µm) enhance resolution.

- Validation : Method robustness must be tested under varying pH, temperature, and flow rates .

Q. How does the introduction of fluorine atoms influence the biological activity of related compounds?

- Mechanistic studies : Derivatives like EF24 (3,5-Bis[(2-fluorophenyl)methylene]-4-piperidinone) deactivate MAPK/ERK pathways in cancer cells. Fluorine’s electronegativity enhances binding affinity to biological targets (e.g., caspases 3/9) while improving metabolic stability .

- Conformational effects : Ortho-fluorine substituents induce steric hindrance, altering molecular conformation and interaction with enzymes or receptors .

Methodological Considerations